Epimeredinoside A

Description

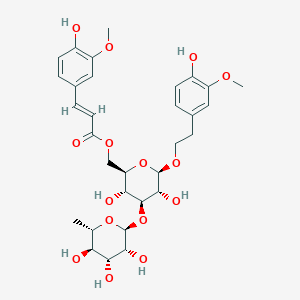

Structure

3D Structure

Properties

Molecular Formula |

C31H40O15 |

|---|---|

Molecular Weight |

652.6 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C31H40O15/c1-15-24(35)26(37)27(38)31(44-15)46-29-25(36)22(14-43-23(34)9-6-16-4-7-18(32)20(12-16)40-2)45-30(28(29)39)42-11-10-17-5-8-19(33)21(13-17)41-3/h4-9,12-13,15,22,24-33,35-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29-,30+,31-/m0/s1 |

InChI Key |

QENWCQKJIZGISX-ZXLVUZSHSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)OC)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)OC)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O)O)O)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Epimeredinoside a

Natural Sources of Epimeredinoside A

This compound has been identified as a constituent of specific genera of plants, most notably Paulownia.

Identification in Paulownia Species

This compound has been identified in Paulownia, a genus of trees native to southeastern Asia. Research into a specific hybrid, Paulownia Clone in vitro 112 (a cross between Paulownia elongata and Paulownia fortunei), has confirmed the presence of this compound among other phenylethanoid glycosides. The genus is a rich source of various biologically active secondary metabolites, including flavonoids, lignans, and phenolic glycosides. Different parts of the Paulownia tomentosa plant, for instance, have been found to contain a wide array of compounds such as acteoside, isoacteoside, and campneoside II. nih.gov

| Compound | Paulownia Species/Hybrid | Reference |

|---|---|---|

| This compound | Paulownia Clone in vitro 112 | researchgate.net |

| Acteoside (Verbascoside) | P. tomentosa, P. coreana | nih.govkoreascience.krnih.gov |

| Isoacteoside | P. tomentosa, P. coreana | nih.govkoreascience.krnih.gov |

| Campneoside II | P. tomentosa, P. coreana | koreascience.krnih.gov |

| Ilicifolioside A | P. tomentosa var. tomentosa | medchemexpress.com |

Presence in Plantago asiatica L.

Plantago asiatica L. is a plant species that contains a variety of phenylethanoid glycosides. Studies have led to the isolation of compounds such as plantasioside and acteoside from this plant. nih.govffhdj.com The seeds of Plantago asiatica L. are known to contain phenylethanoid glycosides, iridoids, flavonoids, and triterpenes. researchgate.net However, based on the available scientific literature, the specific presence of this compound in Plantago asiatica L. has not been documented.

Advanced Methodologies for this compound Isolation

The isolation of pure this compound from its natural sources requires a multi-step process involving sophisticated extraction and chromatographic techniques.

Optimized Extraction Techniques

The initial step in isolating this compound and related phenylethanoid glycosides involves extracting the compounds from the plant material. Researchers have developed several optimized methods to maximize the yield and purity of the initial extract.

A common approach involves solvent extraction using a mixture of an organic solvent and water. For example, the seeds of Paulownia coreana have been extracted with an acetone-water mixture (7:3, v/v). koreascience.kr Another study on Paulownia tomentosa specimens utilized 60% ethanol (B145695) for extraction. mdpi.com

After initial extraction, a process called liquid-liquid fractionation is often employed to separate compounds based on their polarity. The crude extract is dissolved and then successively partitioned with a series of immiscible solvents of increasing polarity, such as n-hexane, dichloromethane, chloroform, ethyl acetate, and n-butanol. koreascience.krnih.govmdpi.com This concentrates the phenylethanoid glycosides, which are typically polar, into specific fractions (e.g., the n-butanol or water-soluble fractions), removing lipids, non-polar compounds, and other interfering substances. koreascience.krnih.gov

More advanced and environmentally friendly methods like pressurized solvent extraction have also been applied to Paulownia bark. nih.gov These techniques, which can include subcritical water extraction, use elevated temperature and pressure to enhance extraction efficiency, often reducing the need for large volumes of organic solvents. nih.govnih.gov

| Technique | Solvent(s) | Key Principle | Reference |

|---|---|---|---|

| Solvent Extraction | Acetone-Water (7:3, v/v) | Utilizes a polar solvent mixture to dissolve and extract target glycosides from plant material. | koreascience.kr |

| Solvent Extraction | 60% Ethanol | Aqueous ethanol effectively extracts a broad range of polar to moderately polar compounds. | mdpi.com |

| Liquid-Liquid Fractionation | n-hexane, CH2Cl2, EtOAc, n-BuOH | Separates components of the crude extract into different fractions based on their relative solubility in immiscible solvents. | koreascience.krnih.gov |

| Pressurized Liquid Extraction | Water (Subcritical) | Uses high temperature (100–374 °C) and pressure to decrease water polarity, enhancing extraction of organic compounds. | nih.gov |

Chromatographic Separation Strategies

Following extraction and fractionation, chromatographic techniques are essential for the purification of individual compounds like this compound from the enriched fractions.

Column chromatography is a fundamental and widely used method for the separation of phenylethanoid glycosides from plant extracts. nih.gov This technique involves a stationary phase (a solid adsorbent) packed into a column and a mobile phase (a solvent or mixture of solvents) that flows through it.

The selection of the stationary and mobile phases is critical for successful separation.

Stationary Phases: Silica (B1680970) gel is a common stationary phase for the separation of moderately polar compounds like phenylethanoid glycosides. nih.govresearchgate.net For separating highly polar compounds and for size-exclusion chromatography, Sephadex LH-20 is another effective stationary phase. koreascience.krresearchgate.net

Mobile Phases (Eluents): A gradient of solvents with increasing polarity is typically used to elute the compounds from the column. Common solvent systems include mixtures of a non-polar solvent like hexane (B92381) or toluene (B28343) with more polar solvents like ethyl acetate, chloroform, and methanol. researchgate.netrochester.edu The precise ratio of these solvents is adjusted to achieve optimal separation of the target compounds from other substances in the fraction.

| Solvent System (Mobile Phase) | Typical Application | Stationary Phase | Reference |

|---|---|---|---|

| Ethyl Acetate/Hexane | Standard for compounds of normal polarity. | Silica Gel | rochester.edu |

| Methanol/Dichloromethane | Effective for more polar compounds. | Silica Gel | rochester.edu |

| Chloroform/Methanol | Used in various combinations for flavonoids and phenolics. | Silica Gel | researchgate.net |

| Aqueous Methanol | Used for separating water-soluble fractions. | Sephadex LH-20 | koreascience.kr |

| Toluene:Ethyl Acetate:Formic Acid | Specific system for separating phenolic acids. | Silica Gel | researchgate.net |

Compound Index

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation and quantification of Epimedoside A from various Epimedium species. Researchers have developed and validated several HPLC methods, often coupled with Diode Array Detection (DAD), to effectively separate this compound from other structurally similar flavonoids present in the plant extracts.

Detailed Research Findings:

A common approach involves the use of reversed-phase HPLC, which separates compounds based on their hydrophobicity. In a study focused on the chemical constituents of Epimedium elatum, a reversed-phase HPLC-UV-DAD method was successfully developed for the simultaneous quantification of nine natural products, including Epimedoside A. This method demonstrated good specificity and linearity, proving to be a reliable technique for the quality control of Epimedium extracts. The selection of the stationary phase, typically a C18 column, and the optimization of the mobile phase composition are critical for achieving baseline separation of the target compound from a complex mixture of phytochemicals. Gradient elution is often employed to ensure the efficient separation of compounds with a wide range of polarities.

The following table summarizes typical parameters used in HPLC methods for the analysis of Epimedoside A:

| Parameter | Details |

| Stationary Phase | Reversed-phase C18 column |

| Mobile Phase | A gradient of an aqueous solution (often with an acidifier like formic or phosphoric acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min |

| Column Temperature | Maintained at a constant temperature, often between 25-40 °C, to ensure reproducibility |

| Detection | UV-Vis or Diode Array Detector (DAD), with a common detection wavelength around 270 nm |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. UHPLC is particularly well-suited for the analysis of complex natural product extracts, such as those from Epimedium species.

Detailed Research Findings:

A UHPLC method was developed for the determination of 15 prenylflavonoids from the aerial parts of Epimedium grandiflorum and related species. nih.gov This high-resolution method allowed for the separation and quantification of a large number of compounds in a single run. nih.gov The validation of this method included assessments of linearity, limits of detection (LOD), and limits of quantification (LOQ), demonstrating its suitability for the quality assessment of E. grandiflorum and dietary supplements containing this botanical. nih.gov The use of UHPLC coupled with mass spectrometry, such as Quadrupole Time-of-Flight (QToF-MS), further enhances the analytical capabilities by providing mass information that aids in the structural elucidation and confirmation of compounds like Epimedoside A in complex matrices. nih.gov

The table below outlines the typical parameters for a UHPLC method for the analysis of flavonoids in Epimedium:

| Parameter | Details |

| Stationary Phase | Reversed-phase column (e.g., ACQUITY UPLC® BEH C18) with particle sizes < 2 µm |

| Mobile Phase | A gradient of water with 0.1% acetic acid (v/v) and acetonitrile |

| Flow Rate | Typically around 0.3 mL/min |

| Column Temperature | Maintained at 40 °C |

| Detection | Photodiode Array (PDA) detector, with quantification at 269 nm |

Structural Elucidation Methodologies of Epimeredinoside a

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural characterization of novel chemical entities. In the case of Epimeredinoside A, a suite of spectroscopic experiments provided the necessary data to piece together its intricate molecular architecture.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in assembling the structure of this compound.

One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, offer foundational information regarding the types and numbers of protons and carbons in a molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to all the protons in the molecule. The chemical shifts (δ) of these protons provide insights into their local electronic environments. For instance, aromatic protons typically resonate in the downfield region (δ 6.0-8.0 ppm), while protons on sugar moieties appear in the mid-field region. The coupling constants (J) between adjacent protons, observed as splitting patterns in the signals, help to establish the connectivity of protons within specific molecular fragments.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., carbonyl, aromatic, olefinic, aliphatic) and its hybridization state.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δ_H (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Aglycone | |||

| 2 | 6.69 | d | 8.1 |

| 5 | 6.67 | d | 8.1 |

| 6 | 6.56 | dd | 8.1, 2.0 |

| 7 | 2.76 | t | 7.4 |

| 8 | 3.99 | m | |

| 8 | 3.73 | m | |

| Caffeoyl Moiety | |||

| 2' | 6.92 | d | 2.0 |

| 5' | 7.03 | d | 8.2 |

| 6' | 6.76 | dd | 8.2, 2.0 |

| 7' | 7.58 | d | 15.9 |

| 8' | 6.25 | d | 15.9 |

| Rhamnose | |||

| 1'' | 5.17 | d | 1.6 |

| 2'' | 3.94 | dd | 3.4, 1.6 |

| 3'' | 3.65 | dd | 9.5, 3.4 |

| 4'' | 3.32 | t | 9.5 |

| 5'' | 3.55 | dq | 9.5, 6.2 |

| 6'' | 1.09 | d | 6.2 |

| Glucose | |||

| 1''' | 4.37 | d | 7.8 |

| 2''' | 3.41 | t | 8.5 |

| 3''' | 3.51 | t | 9.0 |

| 4''' | 3.39 | t | 9.0 |

| 5''' | 3.45 | m | |

| 6'''a | 4.49 | dd | 11.8, 2.2 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δ_C (ppm) |

|---|---|

| Aglycone | |

| 1 | 131.5 |

| 2 | 116.3 |

| 3 | 146.1 |

| 4 | 144.8 |

| 5 | 117.1 |

| 6 | 121.3 |

| 7 | 36.6 |

| 8 | 72.2 |

| Caffeoyl Moiety | |

| 1' | 127.8 |

| 2' | 115.2 |

| 3' | 146.8 |

| 4' | 149.8 |

| 5' | 116.5 |

| 6' | 123.3 |

| 7' | 148.1 |

| 8' | 114.8 |

| 9' | 168.4 |

| Rhamnose | |

| 1'' | 103.0 |

| 2'' | 72.3 |

| 3'' | 72.1 |

| 4'' | 73.9 |

| 5'' | 70.6 |

| 6'' | 18.0 |

| Glucose | |

| 1''' | 104.4 |

| 2''' | 76.1 |

| 3''' | 81.8 |

| 4''' | 71.4 |

| 5''' | 76.2 |

Two-dimensional NMR experiments were instrumental in assembling the complete structure of this compound by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identified proton-proton coupling networks. For instance, correlations observed between the protons of the aglycone moiety helped to define its structure. Similarly, the spin systems of the glucose and rhamnose units were traced out using COSY data.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated the chemical shifts of protons with their directly attached carbons. This experiment was essential for assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment revealed long-range correlations between protons and carbons separated by two or three bonds. This was particularly important for connecting the different structural fragments of this compound. Key HMBC correlations included those between the anomeric proton of the rhamnose unit and a carbon of the glucose unit, establishing their linkage. Furthermore, correlations from protons on the sugar moieties to carbons in the aglycone and caffeoyl groups confirmed the points of attachment of these units.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound provided an accurate mass measurement, which was used to deduce its molecular formula. The molecular formula for this compound has been determined to be C₃₁H₄₀O₁₅, corresponding to a molecular weight of 652.66 g/mol . This information is critical for confirming the identity of the compound and is consistent with the structural fragments identified by NMR spectroscopy.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the phenylethanoid and caffeoyl chromophores present in its structure. Typically, phenylethanoid glycosides exhibit absorption maxima around 280 nm and 330 nm, which are indicative of the conjugated π-electron systems in the aromatic rings and the caffeoyl moiety.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for the various functional groups it contains. These include:

O-H stretching: A broad band around 3400 cm⁻¹ indicating the presence of hydroxyl groups on the sugar moieties and the phenolic rings.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ corresponding to aliphatic and aromatic C-H bonds.

C=O stretching: A strong absorption around 1700 cm⁻¹ due to the ester carbonyl group in the caffeoyl moiety.

C=C stretching: Absorptions in the 1600-1450 cm⁻¹ range, characteristic of the aromatic rings.

C-O stretching: Bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹, arising from the numerous C-O bonds in the glycosidic linkages and alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.edumdpi.com This method is considered the "gold standard" for the structural elucidation of crystalline solids. uni-duesseldorf.de

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in a specific pattern. carleton.edu By rotating the crystal and collecting the diffraction data from various angles, a three-dimensional map of the electron density within the crystal can be constructed. This electron density map is then used to determine the precise position of each atom in the molecule, revealing its complete and unambiguous three-dimensional structure. creative-biostructure.com

For chiral molecules like this compound, single crystal X-ray diffraction is particularly crucial for determining the absolute configuration of its stereocenters. The absolute configuration refers to the spatial arrangement of atoms at a chiral center, which cannot be determined by spectroscopic methods that primarily reveal connectivity and relative stereochemistry. wikipedia.org The diffraction data from a chiral crystal, when analyzed appropriately (often using anomalous dispersion effects), allows for the unambiguous assignment of the R or S configuration to each chiral center, thereby establishing the molecule's absolute stereochemistry. libretexts.org

Currently, specific crystallographic data for this compound is not publicly available. The successful application of this technique hinges on the ability to grow a suitable single crystal of the compound, which can be a challenging and time-consuming process. Future research efforts will likely focus on obtaining such crystals to perform a definitive single crystal X-ray diffraction analysis. The resulting data would provide the conclusive evidence needed to fully characterize the intricate three-dimensional architecture of this compound.

Biosynthesis Pathway Elucidation of Epimeredinoside a

Investigation of Biosynthetic Precursors and Intermediates

The journey to elucidating the biosynthetic pathway of Epimeredinoside A begins with the identification of its fundamental building blocks. While specific studies exclusively detailing the precursors of this compound are not extensively documented in the provided search results, the biosynthesis of analogous complex alkaloids, such as piperidine (B6355638) and quinolizidine (B1214090) alkaloids, points towards L-lysine as a primary precursor. researchgate.net The initial steps in these pathways often involve the decarboxylation of L-lysine to produce cadaverine (B124047), a key intermediate. researchgate.net Subsequent enzymatic transformations, including oxidation and cyclization, are then required to form the characteristic ring structures of these alkaloids. researchgate.net The plausible biosynthetic pathway for lysine-derived alkaloids suggests that a piperideine dimer serves as a common intermediate for both quinolizidine and piperidine alkaloid biosynthesis. researchgate.net Further investigations, likely involving isotope labeling studies, would be necessary to definitively confirm the direct precursors and trace the metabolic fate of intermediates on the path to this compound.

Enzymatic Characterization in this compound Biosynthesis

The construction of this compound is orchestrated by a series of specific enzymes, each catalyzing a precise chemical transformation. The characterization of these biocatalysts is crucial for a complete understanding of the biosynthetic pathway.

Identification and Cloning of Genes Encoding Key Enzymes

The identification of genes encoding the enzymes responsible for this compound biosynthesis is a critical step. While direct gene cloning studies for this compound were not found, research on similar compounds provides a roadmap. For instance, in the biosynthesis of other alkaloids, key enzymes such as lysine (B10760008) decarboxylase and copper amine oxidase have been identified and their corresponding genes cloned. researchgate.net These enzymes are responsible for the initial steps of converting L-lysine into key intermediates like cadaverine and 1-piperideine. researchgate.net The process of gene identification often involves techniques like differential gene expression analysis between high and low-producing organisms or tissues. nih.govdiva-portal.org

Biochemical Characterization of Enzyme Activities

Once the genes are identified and the enzymes are expressed, their specific functions are determined through biochemical assays. This involves in vitro and in vivo experiments to confirm their catalytic capabilities. For example, in related alkaloid pathways, the catalytic activity of lysine decarboxylase in converting L-lysine to cadaverine has been verified. researchgate.net The characterization of enzymes in the biosynthesis of other complex natural products, such as the indolizidine alkaloid swainsonine, has revealed unexpected epimerization mechanisms involving a cascade of oxidation and reduction reactions catalyzed by distinct enzymes. nih.govbiorxiv.orgnih.gov These studies highlight the importance of detailed biochemical analysis to uncover the precise roles and potential substrate promiscuity of biosynthetic enzymes. nih.govbiorxiv.orgnih.gov

Omics-based Approaches in Biosynthesis Research

High-throughput "omics" technologies, including transcriptomics and proteomics, have revolutionized the study of natural product biosynthesis by providing a global view of gene expression and protein abundance.

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptomic analysis, through techniques like RNA sequencing, allows for the identification of genes that are differentially expressed in tissues or under conditions where this compound is actively produced. nih.govresearchgate.net By comparing the transcriptomes of high- and low-producing samples, researchers can identify candidate genes involved in the biosynthetic pathway. nih.gov For example, in the study of benzylisoquinoline alkaloid biosynthesis in Sinomenium acutum, transcriptomic analysis of different tissues (root, stem, leaf, and seed) revealed differential expression of genes encoding key enzyme families like CYP80B and CYP719A/B, providing clues to their roles in the pathway. nih.gov The expression levels of transcripts are often quantified using methods like reads per kilobase of exon per million mapped reads (RPKM) or fragments per kilobase of transcript per million mapped reads (FPKM). nih.govmdpi.com

Table 1: Key Data from Transcriptomic Analyses in Alkaloid Biosynthesis Research

| Parameter | Description | Example from Research |

| Sequencing Technology | High-throughput sequencing platforms used for RNA sequencing. | Illumina sequencing is commonly used. diva-portal.org |

| Differential Gene Expression (DEG) Analysis | Statistical methods to identify genes with significant changes in expression levels between different conditions. | The R statistical package is often utilized for DEG analysis. nih.gov |

| Functional Enrichment Analysis | Bioinformatics tools to identify significantly enriched Gene Ontology (GO) terms and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways among the DEGs. | GO and KEGG analyses are performed to understand the biological functions of the identified genes. nih.govmdpi.com |

| Gene Expression Quantification | Metrics used to normalize and compare gene expression levels across samples. | RPKM (Reads Per Kilobase of exon per Million mapped reads) and FPKM (Fragments Per Kilobase of transcript per Million mapped reads) are standard units. nih.govmdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Proteomic Profiling of Biosynthesis-Related Proteins

Proteomics complements transcriptomics by directly studying the proteins present in a biological sample. This approach can confirm that the genes identified at the transcript level are indeed translated into functional proteins. Proteomic profiling involves the separation and identification of proteins, often using techniques like liquid chromatography coupled with mass spectrometry. nih.govmdpi.com By comparing the proteomes of samples with varying levels of this compound production, researchers can identify proteins whose abundance correlates with the biosynthesis of the compound. mdpi.com For instance, proteomic analysis of Cordyceps species revealed that proteins associated with amino acid metabolic processes and α-amino acid biosynthetic pathways were more abundant in species with higher amino acid content, suggesting their role in providing precursors for secondary metabolite synthesis. mdpi.com

Table 2: Common Techniques and Findings in Proteomic Profiling for Biosynthesis Research

| Technique/Analysis | Description | Key Findings in Related Research |

| Protein Extraction and Quantification | Methods to isolate proteins from tissues and determine their concentration. | Lysis solutions and BCA kits are commonly employed. mdpi.com |

| Mass Spectrometry | A technique to identify and quantify proteins based on their mass-to-charge ratio. | LTQ Orbitrap mass spectrometers are used for high-resolution analysis. nih.gov |

| Protein-Protein Interaction Analysis | Computational tools to predict and visualize the interactions between identified proteins. | STRING database is used to analyze protein networks. nih.gov |

| KEGG Pathway Analysis | Mapping identified proteins to known metabolic and signaling pathways. | Reveals enrichment in pathways like carbon metabolism and the citric acid cycle. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production or Novel Analogues

As of the current available scientific data, there are no published studies on the application of metabolic engineering or synthetic biology techniques specifically for the enhanced production of this compound or the generation of its novel analogues. These approaches are typically employed once the biosynthetic pathway of a natural product is well-understood, including the identification of the genes and enzymes involved.

Metabolic engineering strategies could potentially be used to increase the yield of this compound. nih.govresearchgate.net This could involve overexpressing genes that code for rate-limiting enzymes in the pathway, knocking out competing pathways that drain precursors, and optimizing the supply of primary metabolites that serve as building blocks. nih.govresearchgate.net Synthetic biology takes this a step further by potentially introducing heterologous genes from other organisms to create a more efficient pathway or to produce novel derivatives of the target compound. nih.govnih.gov These techniques often rely on tools like CRISPR-Cas9 for precise genome editing. mdpi.com

For instance, if the biosynthesis of this compound was found to be limited by the availability of a specific sugar precursor, metabolic engineering could be used to upregulate the genes responsible for the synthesis of that sugar. Similarly, if a particular enzyme in the pathway exhibits low efficiency, protein engineering could be used to improve its catalytic activity.

The table below outlines potential metabolic engineering strategies that could be applied to enhance the production of a natural product like this compound, once its biosynthetic pathway is elucidated.

Preclinical Biological Activities of Epimeredinoside a

In Vitro Pharmacological Investigations

Enzyme Inhibition Assays

Anti-superoxide Dismutase Activity.nih.gov

Research involving extracts from Paulownia tomentosa, which contain Epimeredinoside A, has suggested a potential role in modulating oxidative stress. nih.gov Studies on a stem bark extract of P. tomentosa demonstrated an ability to promote the activation of superoxide (B77818) dismutase 3 (SOD3). nih.gov SOD3 is a crucial enzyme in the antioxidant defense system, responsible for scavenging superoxide radicals. The upregulation of SOD3 activity by a plant extract containing this compound points towards a possible indirect anti-superoxide dismutase activity, contributing to cellular protection against oxidative damage. nih.gov However, direct studies on the specific interaction of isolated this compound with superoxide dismutase are not extensively documented in the currently available literature.

Topoisomerase Inhibition.

Currently, there is a lack of publicly available scientific literature detailing the direct inhibitory effects of this compound on topoisomerase enzymes. Topoisomerase inhibitors are a significant class of chemotherapeutic agents that interfere with the action of enzymes essential for DNA replication and transcription. While other natural compounds have been extensively studied for this activity, specific preclinical data on this compound's capacity to inhibit either topoisomerase I or II has not been identified in the reviewed sources.

Immunomodulatory Effects.researchgate.net

The immunomodulatory properties of this compound are an emerging area of interest. Phenylethanoid glycosides, the class of compounds to which this compound belongs, have been noted for their potential to modulate the immune system. researchgate.net While specific studies detailing the comprehensive immunomodulatory profile of this compound are limited, the broader family of phenylethanoid glycosides has been associated with various immune-related activities. researchgate.net Further research is required to elucidate the specific effects of this compound on immune cells and pathways.

Cytotoxicity Studies on Relevant Cell Lines.nih.govresearchgate.netepdf.pub

The cytotoxic potential of this compound has been evaluated against several cancer cell lines, indicating its promise as a potential anticancer agent.

One study reported the cytotoxic activity of this compound against the KB cancer cell line, demonstrating an IC50 value of 10.9 μg/mL. epdf.pub In the same study, the positive control, Ellipticine, showed an IC50 of 1.33 μg/mL. epdf.pub

Additionally, this compound has been identified as a constituent of Paulownia tomentosa extracts. nih.gov While direct testing of the isolated compound against a broad panel of cell lines is not detailed in this specific research, related compounds from the same extracts have shown cytotoxicity towards SK-LU-1, MCF7, HepG2, and HeLa cancer cell lines. nih.govresearchgate.net This suggests a potential area for further investigation into the specific activity of this compound against these and other cell lines. nih.govresearchgate.net

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 Value | Reference |

|---|---|---|

| KB | 10.9 μg/mL | epdf.pub |

Antibacterial Activities.jfda-online.com

The antibacterial properties of this compound have been suggested in the scientific literature. A study focusing on compounds from the fruits of Evodia rutaecarpa reported antibacterial activities, and this compound is mentioned in the context of this publication. jfda-online.com However, specific data, such as the minimum inhibitory concentrations (MICs) of this compound against a panel of bacterial strains, are not provided in the available resources. Therefore, while there is an indication of potential antibacterial effects, detailed preclinical studies are needed to substantiate and quantify this activity.

In Vivo Preclinical Efficacy Studies.

Evaluation in Disease-Specific Animal Models.

As of the current body of scientific literature, there are no specific in vivo preclinical efficacy studies reported for this compound in disease-specific animal models. Such studies are critical for determining the therapeutic potential of a compound in a living organism and for understanding its pharmacokinetic and pharmacodynamic properties. The absence of this data indicates that the preclinical evaluation of this compound is still in its early stages.

Assessment of Bioactivity Markers in Preclinical Models

No studies were identified that assessed specific bioactivity markers in preclinical models in response to this compound.

Mechanistic Investigations of this compound Biological Actions

Molecular Target Identification and Validation

There is no available research identifying or validating specific molecular targets for this compound.

Signaling Pathway Modulation and Analysis

Information regarding the modulation of any signaling pathways by this compound could not be found.

Molecular Docking and Simulation Studies for Ligand-Receptor Interactions

No molecular docking or simulation studies for this compound have been published.

Investigating Cellular Processes and Phenotypes

There are no available studies investigating the effects of this compound on cellular processes or phenotypes.

Structure Activity Relationship Sar Studies of Epimeredinoside a

Identification of Essential Pharmacophoric Features

No research articles or publications were identified that specifically investigate the essential pharmacophoric features of Epimeredinoside A. A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and exert its pharmacological effect. The process of identifying a pharmacophore typically involves comparing the structures of a series of active and inactive molecules to deduce the common features required for activity.

Despite a thorough search of scientific databases, no studies detailing the key functional groups or structural motifs of this compound responsible for any specific biological activity were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds. The development of a QSAR model requires a dataset of compounds with known activities and their corresponding structural descriptors.

No QSAR studies, including 2D-QSAR or 3D-QSAR, specifically involving this compound or its analogues were found in the public domain.

3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of molecules with their biological activities. These methods provide contour maps that visualize the regions around the molecules where modifications are likely to increase or decrease activity.

A comprehensive search for CoMFA or CoMSIA studies on this compound returned no results. This indicates that such computational analyses have not been published for this compound.

Computational Approaches in SAR Prediction and Analysis

Various computational methods are employed to predict and analyze the SAR of compounds, including molecular docking, molecular dynamics simulations, and machine learning algorithms. These techniques help in understanding the interaction of a ligand with its target receptor and in predicting the activity of novel compounds.

No publications were found that apply any of these computational approaches to predict or analyze the structure-activity relationships of this compound.

Rational Design of this compound Analogues Based on SAR Insights

Rational drug design involves the design of new molecules with a specific biological activity based on an understanding of the SAR of a lead compound. This process relies heavily on the insights gained from pharmacophore modeling and QSAR studies.

As no SAR or QSAR studies for this compound have been identified, there is consequently no available information on the rational design of analogues of this compound based on such insights.

Synthesis and Preclinical Biological Evaluation of Epimeredinoside a Derivatives and Analogues

Design Principles for Epimeredinoside A Derivative Synthesis

Information regarding the rational design principles for synthesizing derivatives of this compound is not available in the public domain. Generally, the design of derivatives for a natural product would involve structure-activity relationship (SAR) studies to identify the pharmacophore—the essential molecular features responsible for its biological activity. Modifications would then be made to enhance potency, selectivity, or pharmacokinetic properties. Common strategies include altering functional groups, changing stereochemistry, or creating simplified analogues that retain the key features of the parent molecule. Without foundational biological activity data for this compound, no such design principles have been reported.

Synthetic Chemistry of this compound Derivatives

There are no published reports detailing the synthetic chemistry involved in the creation of this compound derivatives. The synthesis of derivatives of a complex natural product like an iridoid glycoside would typically involve semi-synthesis, where the natural product is isolated and then chemically modified. This could include reactions such as esterification, etherification, glycosylation, or oxidation/reduction at various positions on the molecule. Total synthesis, building the molecule from simpler starting materials, would be a more complex alternative. The lack of literature indicates that such synthetic endeavors for this compound have not been described.

Preclinical Biological Screening of Synthesized Derivatives

No data from preclinical biological screening of any synthesized derivatives of this compound has been found. This section would have included information on the following:

Comparative Efficacy and Potency against Biological Targets

Without any synthesized derivatives, there are no studies comparing their efficacy and potency to the parent compound or other standards. Such studies would typically involve in vitro assays to determine metrics like IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) against specific biological targets such as enzymes, receptors, or cell lines.

Exploration of Novel Biological Activities for Derivatives

The exploration of novel biological activities for derivatives of this compound has not been documented. Often, the chemical modification of a natural product can lead to new or enhanced biological effects unforeseen from the parent compound. This exploration is a key part of drug discovery and development.

Mechanistic Studies of Derivative Actions

Consistent with the absence of data on the synthesis and biological activity of this compound derivatives, there are no mechanistic studies elucidating how such derivatives might exert their biological effects. Mechanistic studies aim to understand the molecular interactions and signaling pathways through which a compound acts to produce a physiological response.

Advanced Analytical Techniques in Epimeredinoside a Research

Chromatographic Techniques for Compound Separation and Quantification

Chromatography is the cornerstone of separating individual components from complex mixtures. For a compound like Epimeredinoside A, which is typically found alongside other structurally similar metabolites in plant extracts, high-resolution separation is a prerequisite for accurate identification and analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable tool for the analysis of non-volatile compounds like this compound in complex herbal extracts. nih.govamazonaws.com This technique combines the high separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the rapid identification of known compounds and the characterization of new ones. nih.gov

In studies of traditional Chinese medicine formulations and specific plant species, LC-MS has been successfully employed to identify this compound as a constituent. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is used to separate the components of the extract, which are then ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer. nih.govnih.gov The high-resolution mass data obtained allows for the determination of the compound's elemental formula, a critical step in its identification.

Detailed research findings have identified this compound in various plant extracts using this method. For instance, in an analysis of the BaoShenTongLuo (BSTL) formula, this compound was identified with a specific retention time and mass-to-charge ratio. nih.gov Similarly, it was identified in the effective parts of Plantago asiatica L. through UPLC-Q-TOF/MS analysis. nih.gov

| Parameter | Reported Value | Source Matrix | Analytical Method | Citation |

|---|---|---|---|---|

| Retention Time (min) | 12.87 | BaoShenTongLuo (BSTL) Formula | HPLC-ESI-MS | nih.gov |

| Molecular Formula | C31H40O15 | BaoShenTongLuo (BSTL) Formula | HPLC-ESI-MS | nih.gov |

| Observed m/z [M+H]+ | 651.2334 | BaoShenTongLuo (BSTL) Formula | HPLC-ESI-MS | nih.gov |

| Identification | Confirmed | Plantago asiatica L. | UPLC-Q-TOF/MS | nih.gov |

Gas chromatography (GC) and its hyphenation with mass spectrometry (GC-MS) are premier techniques for the separation and analysis of volatile and semi-volatile compounds. mdpi.com However, large, polar, and non-volatile molecules like the glycoside this compound are not directly amenable to GC analysis. researchgate.net

For a compound like this compound to be analyzed by GC-MS, a chemical derivatization step is essential. mdpi.comnih.gov This process modifies the molecule by replacing active hydrogens (e.g., in hydroxyl groups) with less polar functional groups, thereby increasing its volatility and thermal stability. mdpi.com Common derivatization procedures for carbohydrates and glycosides include silylation, which introduces a trimethylsilyl (B98337) (TMS) group. researchgate.net

While this approach is well-established for analyzing monosaccharides and smaller glycosides, no specific studies detailing the derivatization and subsequent GC-MS analysis of this compound have been reported in the reviewed literature. The complexity and size of the molecule present significant challenges for achieving the complete and stable derivatization required for reliable GC-MS analysis.

| Derivatization Method | Reagent(s) | Target Functional Group | Purpose | Citation |

|---|---|---|---|---|

| Silylation | MSTFA, BSTFA + TMCS | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability | researchgate.netmdpi.com |

| Alkylation | Methyl chloroformate (MCF) | Amines, Organic Acids | Improves reproducibility and compound stability | mdpi.com |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Hydroxyl (-OH), Amino (-NH2) | Creates stable, volatile derivatives | mdpi.com |

The term "hyphenated technique" refers to the powerful combination of a separation method with a spectroscopic detection method, such as LC-MS, GC-MS, or LC-NMR. nih.govspringernature.comspringernature.com This approach provides a multidimensional dataset from a single analysis, enabling simultaneous separation, identification, and structural characterization of compounds within complex mixtures. nih.gov The use of hyphenated techniques is a cornerstone of modern natural product discovery, facilitating rapid screening, dereplication (the early identification of known compounds), and quality control of herbal medicines. nih.gov

The identification of this compound in plant extracts using LC-ESI-MS is a direct application of a hyphenated technique. nih.govnih.gov More advanced hyphenations, such as LC-NMR-MS, offer even greater analytical power by providing NMR structural data and mass data from the same separated peak, though such specific analysis has not been reported for this compound. These integrated platforms are invaluable for distinguishing between isomers and elucidating the structures of novel natural products in a single run. springernature.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules, including complex natural products like this compound. google.com It provides detailed information about the chemical structure, conformation, and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei.

The definitive structure of this compound was originally determined through extensive NMR analysis. This involves a suite of experiments:

1D NMR (¹ H and ¹³ C): Provides fundamental information about the types and numbers of protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): Establishes connectivity between atoms. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This data allows for the complete assembly of the molecular skeleton and the placement of functional groups.

| NMR Experiment | Information Provided | Application to this compound Structure |

|---|---|---|

| 1H NMR | Number, environment, and connectivity of protons | Identifies protons on the core structure, sugars, and acyl groups |

| 13C NMR | Number and type of carbon atoms (C, CH, CH2, CH3) | Confirms the carbon skeleton of the entire molecule |

| COSY | 1H-1H spin-spin coupling networks | Establishes proton connectivity within individual sugar units and the aglycone |

| HSQC/HMQC | Direct one-bond 1H-13C correlations | Assigns protons to their directly attached carbons |

| HMBC | Long-range (2-3 bond) 1H-13C correlations | Connects molecular fragments, such as linking sugars to the aglycone and acyl groups to sugars |

| NOESY/ROESY | Through-space 1H-1H correlations | Determines the relative stereochemistry and 3D conformation of the molecule |

Spectroscopic and Electrochemical Methods for Advanced Characterization

In addition to NMR and MS, other spectroscopic techniques like Ultraviolet-Visible (UV) and Infrared (IR) spectroscopy provide complementary data for characterization. UV spectroscopy provides information on chromophores within the molecule, such as the feruloyl group in this compound, while IR spectroscopy identifies the presence of specific functional groups like hydroxyls (-OH) and carbonyls (C=O).

Electrochemical methods offer a different approach to characterization, focusing on the redox properties of a compound. researchgate.net Techniques such as cyclic voltammetry can be used to study the electron-transfer processes of electroactive molecules. mdpi.com For natural products, these methods are often applied to evaluate antioxidant capacity by measuring a compound's ability to be oxidized. researchgate.netmdpi.com While these techniques are widely used for classes of compounds like phenolics and flavonoids, specific electrochemical studies focused on the characterization of this compound have not been found in the current literature. researchgate.net

Immunological Assays for Ligand-Binding and Interaction Studies (e.g., ELISA, Surface Plasmon Resonance (SPR))

To understand the biological function of a compound like this compound, it is crucial to study its interactions with potential protein targets. Immunological and biophysical assays are key tools for this purpose.

Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. nih.gov A competitive ELISA format could be developed to study the binding of this compound to a target receptor. In this setup, the compound would compete with a known, labeled ligand for binding to the immobilized receptor, allowing for the determination of its binding affinity (IC₅₀). nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. nicoyalife.comaffiniteinstruments.com In an SPR experiment, a ligand (e.g., a target protein) is immobilized on a sensor chip. An analyte (this compound) is then flowed over the surface. Binding between the two molecules causes a change in the refractive index at the surface, which is detected as a response signal. nicoyalife.com This allows for the direct measurement of binding kinetics, including the association (kₐ) and dissociation (kₑ) rate constants, and the calculation of the equilibrium dissociation constant (Kₑ), which is a precise measure of binding affinity. rapidnovor.com

Currently, there are no published studies in the reviewed scientific literature that utilize ELISA or SPR to investigate the specific ligand-binding properties or molecular interactions of this compound. Such studies would be a necessary next step to elucidate its mechanism of action if a specific biological target is identified.

Future Research Directions and Translational Perspectives for Epimeredinoside a

Comprehensive Elucidation of Remaining Biosynthetic Pathway Gaps

Understanding the complete biosynthetic pathway of Epimeredinoside A is fundamental for its efficient exploitation. While initial steps leading to precursor molecules may be partially characterized, significant gaps often remain in the enzymatic cascade that culminates in the final complex structure. Elucidating these remaining steps is crucial for several reasons: it can reveal novel enzymes with unique catalytic activities, provide insights into the regulation of secondary metabolite production in the source organism, and offer critical information for potential bioengineering efforts. Future research should focus on identifying specific genes encoding enzymes responsible for key transformations such as glycosylation, oxidation, cyclization, and epimerization events unique to this compound. Techniques involving genomics, transcriptomics, and metabolomics, coupled with enzyme assays and gene knockout/overexpression studies, will be essential to map out the complete pathway. This detailed understanding will not only satisfy fundamental scientific curiosity but also pave the way for rational design of engineered biosynthetic routes.

Table 10.1: Hypothetical Key Enzymes and Transformations in this compound Biosynthesis

| Biosynthetic Step | Proposed Enzyme Class | Key Transformation | Research Focus/Gap |

| Precursor Formation | Terpene Synthase (Hypothetical) | Formation of a geranyl pyrophosphate derivative | Identification of specific synthase and its substrate specificity. |

| Glycosylation | Glycosyltransferase (UGT) | Attachment of a specific sugar moiety to the aglycone | Characterization of the specific UGT(s) and the activated sugar donor. |

| Oxidative Cyclization | Cytochrome P450 (CYP) | Formation of a characteristic ring structure | Identification of the specific CYP enzyme and its cofactor requirements. |

| Epimerization | Epimerase (Hypothetical) | Inversion of stereochemistry at a critical chiral center | Elucidation of the enzyme mechanism and cofactor dependency for stereochemical control. |

| Final Modification | Methyltransferase (Hypothetical) | Methylation of a hydroxyl or amine group | Isolation and characterization of the methyltransferase and methyl donor. |

Development of Targeted Delivery Systems for Preclinical Applications

The efficacy of this compound in preclinical models can be significantly enhanced through the development of advanced drug delivery systems. Issues such as poor aqueous solubility, limited cellular uptake, rapid systemic clearance, or non-specific distribution can hinder its therapeutic potential. Targeted delivery strategies aim to overcome these limitations by improving the bioavailability, pharmacokinetics, and pharmacodynamics of the compound. Research efforts should focus on formulating this compound into various nanocarriers, including liposomes, polymeric nanoparticles, micelles, and solid lipid nanoparticles. These systems can encapsulate the compound, protect it from degradation, improve its solubility, and facilitate its accumulation at the desired site of action. Furthermore, strategies involving conjugation to specific targeting ligands, such as antibodies, peptides, or aptamers that recognize disease-specific biomarkers, can direct the drug to target cells or tissues, thereby increasing local concentration and minimizing off-target effects. Prodrug approaches, designed to release this compound upon encountering specific physiological conditions or enzymes, also represent a viable avenue for improving its therapeutic index.

Table 10.2: Comparative Analysis of Potential Delivery Systems for this compound

| Delivery System Type | Potential Advantage for this compound | Key Formulation Component/Strategy | Preclinical Application Focus |

| Liposomes | Improved solubility, controlled release, enhanced cellular uptake | Phospholipids, cholesterol, PEGylation for stealth properties | Targeted delivery to inflamed tissues or specific cell populations. |

| Polymeric Nanoparticles | High drug loading capacity, tunable release kinetics, improved stability | Biodegradable polymers (e.g., PLGA), targeting ligands | Systemic delivery for chronic conditions, tumor targeting. |

| Micelles | Solubilization of hydrophobic drugs, passive targeting via EPR effect | Amphiphilic block copolymers, surfactants | Enhanced tumor penetration and retention. |

| Prodrugs | Enhanced absorption, targeted activation, improved stability | Covalent linkage to soluble or target-specific moieties | Oral bioavailability enhancement, site-specific drug release. |

Exploration of Synergistic Biological Effects with Other Bioactive Compounds

Investigating the synergistic potential of this compound in combination with other bioactive compounds represents a powerful strategy to enhance therapeutic outcomes, potentially reduce required dosages, and overcome resistance mechanisms. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. Future research should systematically explore combinations of this compound with compounds that act on complementary pathways or targets relevant to its hypothesized biological activity. For instance, if this compound exhibits anti-inflammatory properties by modulating a specific signaling pathway, combining it with a compound that targets a parallel or downstream event in that pathway could yield synergistic anti-inflammatory effects. High-throughput screening assays, utilizing cell-based models relevant to the disease context, are crucial for identifying promising synergistic partners. Subsequent validation in preclinical in vivo models will be necessary to confirm these synergistic interactions and elucidate their underlying molecular mechanisms.

Table 10.3: Hypothetical Synergistic Combinations and Expected Outcomes

| Potential Synergistic Compound Class | Hypothetical Mechanism of Synergy with this compound | Expected Outcome in Preclinical Model | Research Method for Validation |

| Antioxidants (e.g., Resveratrol) | This compound targets inflammatory mediators; antioxidant protects against oxidative stress. | Reduced inflammation, improved tissue protection | Combination cell assays, in vivo inflammation models. |

| Kinase Inhibitors (Specific) | This compound modulates a signaling cascade; inhibitor targets a downstream kinase. | Enhanced anti-proliferative or cytotoxic effect | Cell viability assays, Western blotting for pathway markers. |

| Immunomodulators | This compound exhibits direct cellular effects; immunomodulator primes or regulates immune response. | Potentiated anti-tumor immunity or immune suppression | Flow cytometry, cytokine profiling, tumor growth studies. |

| Natural Product Derivatives | This compound has a unique mechanism; derivative targets a related but distinct pathway. | Broadened spectrum of activity, overcoming resistance | Screening of natural product libraries, combination efficacy tests. |

Leveraging Synthetic Biology and Biotechnology for Sustainable and Scalable Production

The traditional method of isolating natural products like this compound from their native sources can be fraught with challenges, including low yields, variability in production, environmental impact, and dependency on the availability of specific organisms. To ensure a sustainable and scalable supply for further research and potential therapeutic development, leveraging synthetic biology and biotechnology offers a promising alternative. Metabolic engineering of microbial hosts, such as bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae), to express the genes encoding the this compound biosynthetic pathway is a key strategy. This approach allows for controlled fermentation, high-volume production, and potential for genetic modification to optimize yields or produce novel analogs. Alternatively, plant cell culture or hairy root culture techniques can provide a more controlled and consistent source of the compound compared to field cultivation. Furthermore, the use of isolated enzymes for biocatalytic synthesis of this compound or its key intermediates from readily available precursors represents another efficient biotechnological avenue.

Table 10.4: Comparison of Production Strategies for this compound

| Production Strategy | Key Technology/Organism | Potential Advantages | Scalability/Sustainability Factor |

| Extraction from Natural Source | Cultivation/Harvesting of source organism (e.g., plant) | Direct access to the natural compound | Low (yield variability, resource intensive) |

| Microbial Fermentation | Engineered E. coli or Saccharomyces cerevisiae | High yield potential, rapid growth, genetic tractability, controlled environment. | High |

| Plant Cell/Hairy Root Culture | Plant cells in bioreactors | Consistent product quality, controlled conditions, avoids agricultural issues. | Medium to High |

| Enzymatic Synthesis (Biocatalysis) | Isolated enzymes from biosynthetic pathway, precursor substrates | High specificity, mild reaction conditions, potential for analog synthesis. | Medium (enzyme stability, substrate cost) |

Integration of Advanced Computational Modeling and Artificial Intelligence in Drug Discovery and Development

The integration of advanced computational modeling and artificial intelligence (AI) offers transformative potential for accelerating the discovery and development pipeline for this compound. These tools can significantly enhance our understanding of its molecular interactions, predict its behavior in vivo, and guide the optimization of its properties. Computational approaches such as molecular docking and molecular dynamics simulations can predict potential biological targets and elucidate binding mechanisms. Quantitative Structure-Activity Relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling can help predict the activity and physicochemical properties of this compound and its potential analogs. AI algorithms, including machine learning and deep learning, are invaluable for analyzing large datasets generated from omics studies, high-throughput screening, and preclinical trials. They can identify complex patterns, predict pharmacokinetic (ADME) profiles, forecast potential drug-drug interactions, and even optimize synthetic routes or identify novel synergistic combinations.

Table 10.5: Computational and AI Applications for this compound Research

| Computational/AI Approach | Application Area for this compound | Expected Benefit/Outcome | Data Requirements |

| Molecular Docking | Identification of potential protein targets, binding affinity prediction | Prioritization of targets for experimental validation. | 3D structure of this compound, target protein structures. |

| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties | Design of analogs with improved efficacy, solubility, or stability. | Datasets of this compound analogs with known properties/activities. |

| Machine Learning (ADME Prediction) | Prediction of absorption, distribution, metabolism, and excretion | Early identification of potential pharmacokinetic liabilities, guiding formulation. | Physicochemical properties, in vitro ADME data, structural information. |

| AI for Target Identification | Analysis of omics data (genomics, transcriptomics, proteomics) | Discovery of novel molecular targets or pathways modulated by this compound. | Large-scale biological data from disease models or treated cells. |

| AI for Synergy Prediction | Analysis of combinatorial screening data, pathway analysis | Identification of optimal drug combinations for enhanced therapeutic effect. | High-throughput screening data, pathway databases, literature mining. |

Q & A

Q. What methodologies are recommended for isolating and purifying Epimeredinoside A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). For purification, preparative thin-layer chromatography (PTLC) or recrystallization may be employed. Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is critical . Researchers should optimize solvent systems (e.g., hexane/ethyl acetate gradients) to enhance yield and purity .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic methods:

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to confirm stereochemistry and glycosidic linkages.

- High-resolution MS (HRMS) for molecular formula verification.

- X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing with published spectral data in databases like SciFinder or Reaxys is essential to resolve ambiguities .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Antioxidant activity : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Kinetic analysis using purified enzymes (e.g., α-glucosidase for antidiabetic potential). Ensure proper controls (e.g., positive controls like doxorubicin for cytotoxicity) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Systematic Review : Compile data from peer-reviewed studies, noting variables like cell line specificity, assay protocols, and compound purity.

- Meta-analysis : Statistically evaluate heterogeneity using tools like I² statistics.

- Replication Studies : Reproduce experiments under standardized conditions (e.g., ISO 17025 guidelines) to isolate confounding factors (e.g., solvent residues, endotoxin contamination) .

Q. What experimental design strategies can enhance mechanistic studies of this compound’s pharmacological effects?

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways.

- Molecular Dynamics (MD) Simulations : Predict binding affinities to receptors (e.g., kinase domains).

- Knockout Models : Use CRISPR/Cas9-edited cell lines to validate gene targets. Ensure hypothesis-driven workflows and power analysis to determine sample sizes .

Q. How can researchers optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Semi-synthesis : Modify functional groups (e.g., acetylation of hydroxyl groups) from the natural compound.

- Enzymatic Glycosylation : Use glycosyltransferases to diversify sugar moieties.

- Analytical Validation : Monitor reaction progress via TLC or UPLC-MS. Prioritize derivatives based on in silico docking scores (e.g., AutoDock Vina) to reduce trial-and-error synthesis .

Methodological Considerations

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

- Relevance : Choose species with metabolic pathways analogous to humans (e.g., rodents for pharmacokinetics).

- Endpoint Alignment : Align model endpoints (e.g., tumor growth inhibition) with clinical objectives.

- Ethical Compliance : Follow ARRIVE guidelines for animal welfare and minimize cohort sizes via adaptive designs .

Q. How should researchers manage conflicting spectral data during structural elucidation?

- Multi-technique Cross-validation : Compare NMR data with circular dichroism (CD) for chiral centers.

- Collaborative Analysis : Engage crystallography experts for ambiguous cases.

- Data Transparency : Publish raw spectral files in repositories like Zenodo for peer scrutiny .

Data Presentation and Reproducibility

Q. What standards ensure reproducibility in this compound research?

- MIAME Compliance : Document experimental parameters (e.g., NMR spectrometer settings, cell culture media).

- Raw Data Archiving : Deposit datasets in FAIR-aligned repositories (e.g., PubChem for bioactivity data).

- Reagent Validation : Certify compound purity (>95% by HPLC) and cell line authenticity (STR profiling) .

Q. How can researchers mitigate bias in bioactivity assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.